![molecular formula C16H20N4 B2951568 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline CAS No. 1016763-96-4](/img/structure/B2951568.png)

4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

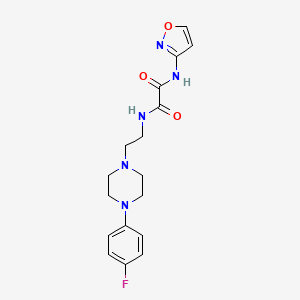

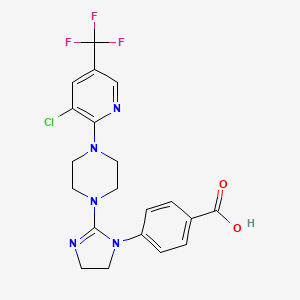

“4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” is a chemical compound that has been studied for its corrosion inhibiting properties . It has been synthesized and analyzed using FT-IR spectral analysis, nuclear magnetic resonance (NMR), and high-resolution scanning electron microscopy (HR-SEM) .

Synthesis Analysis

The synthesis of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” involves the reaction of 1-[(4-nitrophenyl)methyl]-4-(pyridin-2-yl)piperazine with SnCl2.2H2O in 12N HCl . The reaction mass is stirred at room temperature for 2 hours .Molecular Structure Analysis

The molecular structure of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” has been analyzed using FT-IR and NMR spectral analysis .Chemical Reactions Analysis

The chemical reactions involving “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” have been studied in the context of its corrosion inhibiting properties . The compound has been shown to inhibit the corrosion of mild steel .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” have been analyzed using various techniques, including FT-IR and NMR spectral analysis .Scientific Research Applications

Pharmacology: Tyrosine Kinase Inhibition

In pharmacology, this compound has been structurally characterized and is related to Imatinib , a therapeutic agent used to treat leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are enzymes that can promote the growth of cancer cells. The structural similarity suggests that 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline could potentially be used in the development of new anticancer drugs with mechanisms similar to Imatinib.

Material Science: Corrosion Inhibition

A study has shown the use of a derivative of this compound as an organic corrosion inhibitor for mild steel under HCl solution . The compound exhibited a significant inhibition efficiency, suggesting its potential application in protecting metals from corrosion, which is a critical aspect in material science and engineering.

Biochemistry: Molecular Docking Studies

In biochemistry, derivatives of this compound have been used in molecular docking studies to explore their binding affinities to various biological targets . These studies are crucial for drug discovery and understanding the interaction between small molecules and proteins at the molecular level.

Medical Diagnostics: Spectrophotometric Analysis

Derivatives of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline have been used as derivatization reagents for carboxyl groups on peptides during spectrophotometric analysis . This application is important in medical diagnostics, where accurate measurement of biomolecules is essential.

Chemical Synthesis: Organic Intermediate

This compound serves as an important organic intermediate in chemical synthesis. It has been used in the synthesis of various complex molecules, which have applications ranging from medicinal chemistry to material science .

Environmental Science: Study of Environmental Pollutants

While direct applications in environmental science were not explicitly found, the methodologies used to study this compound, such as NMR, HPLC, LC-MS, and UPLC, are commonly employed in the analysis of environmental pollutants . Therefore, it’s plausible that this compound or its derivatives could be used in environmental monitoring and remediation efforts.

Mechanism of Action

Mode of Action

The exact mode of action of PPMA is currently unknown due to the lack of specific studies on this compound . It has been reported that ppma exhibits corrosion inhibiting properties , suggesting that it may interact with metal surfaces to prevent their oxidation.

Biochemical Pathways

Its corrosion inhibition activity suggests that it may interact with the oxidation-reduction processes on metal surfaces .

Result of Action

PPMA has been reported to exhibit corrosion inhibiting properties . It is suggested that PPMA forms a protective layer on the surface of mild steel, preventing its oxidation and subsequent corrosion .

Action Environment

The action of PPMA is influenced by environmental factors such as the presence of CO2 . It has been reported that PPMA exhibits its corrosion inhibiting properties in a CO2 atmosphere .

properties

IUPAC Name |

4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-15-6-4-14(5-7-15)13-19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWICBCNMAZLTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide](/img/structure/B2951485.png)

![2-(Furan-2-yl)-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2951487.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2951493.png)

![4-butyl-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2951496.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2951498.png)

![1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2951504.png)

![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2951505.png)